molecular formula C10H12O3 B2937603 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid CAS No. 1822770-93-3

2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid

Cat. No.: B2937603
CAS No.: 1822770-93-3
M. Wt: 180.203
InChI Key: WZFLRCXABZLGGY-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is a phenylacetic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the para position and a methyl (-CH₃) group at the meta position on the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate hydrophilicity (due to the hydroxymethyl group) and increased lipophilicity (from the methyl group).

Properties

IUPAC Name

2-[4-(hydroxymethyl)-3-methylphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4,11H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFLRCXABZLGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid typically involves the reaction of 4-(Hydroxymethyl)-3-methylbenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of advanced organic synthesis techniques. These methods are designed to maximize efficiency and minimize costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 2-[4-(Carboxymethyl)-3-methylphenyl]acetic acid.

    Reduction: 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid involves its interaction with specific molecular targets. The hydroxymethyl and acetic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid with structurally related phenylacetic acid derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Substituents CAS Number Key Properties/Activities Sources
This compound C₁₀H₁₂O₃ 4-hydroxymethyl, 3-methyl N/A Hypothesized balance of hydrophilicity/lipophilicity; potential antimicrobial activity inferred from analogs Target Compound
2-[4-(Hydroxymethyl)phenyl]acetic acid C₉H₁₀O₃ 4-hydroxymethyl 73401-74-8 Research use; polar due to hydroxymethyl group
Fluoro(3-methylphenyl)acetic acid C₉H₈FO₂ 3-methyl, fluorine N/A Enhanced lipophilicity; potential antimicrobial properties (fluorine substituent)
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 4-hydroxy, 3-methoxy 306-08-1 Lab research; methoxy group increases electron density
4-Hydroxyphenylacetic acid C₈H₈O₃ 4-hydroxy 156-38-7 Antimicrobial; metabolic intermediate in humans

Key Insights from Comparison

Substituent Effects on Polarity: The hydroxymethyl group in this compound enhances water solubility compared to purely alkyl-substituted analogs (e.g., Fluoro(3-methylphenyl)acetic acid) .

The methoxy group in 2-(4-Hydroxy-3-methoxyphenyl)acetic acid is electron-donating, which may stabilize free radicals or enhance receptor binding compared to the target compound’s methyl group .

Structural Analogues in Drug Design :

  • 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1) is well-characterized in safety data sheets, indicating its established role in laboratory research . The target compound’s safety profile remains unverified but may require similar handling precautions.
  • 5-Hydroxymethylfurfural (), a furan derivative with a hydroxymethyl group, demonstrates antibacterial activity, supporting the hypothesis that the hydroxymethyl moiety in the target compound could confer bioactivity .

Biological Activity

Overview

2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group and a methyl group on the phenyl ring, which may influence its pharmacological properties.

  • Chemical Formula: C10H12O3
  • Molecular Weight: 180.20 g/mol
  • CAS Number: 1822770-93-3

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that various phenylacetic acid derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus subtilis4.69 to 22.9 µM
Staphylococcus aureus5.64 to 77.38 µM
Candida albicans16.69 to 78.23 µM

These findings suggest that this compound may exhibit similar antimicrobial efficacy, potentially inhibiting the growth of various pathogenic microorganisms .

Anti-inflammatory Properties

In vitro studies have indicated that certain phenylacetic acid derivatives can inhibit pro-inflammatory cytokines. This suggests a potential role for this compound in managing inflammatory conditions.

Analgesic Activity

Phenylacetic acid derivatives are also known for their analgesic effects. Experimental models have shown that these compounds can reduce pain responses, indicating that this compound may have similar analgesic properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Compounds with structural similarities often act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Cell Membrane Interaction: The lipophilic nature of the compound may enhance its ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    A study published in MDPI demonstrated that phenylacetic acid derivatives exhibited potent activity against a range of bacterial strains, supporting the hypothesis that structural modifications can enhance antimicrobial potency .
  • Inflammation Model
    In a controlled laboratory setting, researchers tested various derivatives for their ability to inhibit TNF-alpha production in macrophages. Results showed a significant reduction in cytokine levels with certain derivatives, suggesting potential therapeutic applications for inflammatory diseases .
  • Pain Management Research
    A pharmacological study evaluated the analgesic effects of phenylacetic acid derivatives using animal models. The results indicated a dose-dependent reduction in pain behavior, affirming the potential use of these compounds in pain management therapies .

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